

A comparative review of national databases on iodine in foods.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iodine*

Cat. No.: *B079347*

[Get Quote](#)

<_> A Comparative Review of National Databases on **Iodine** in Foods A Guide for Researchers, Scientists, and Drug Development Professionals

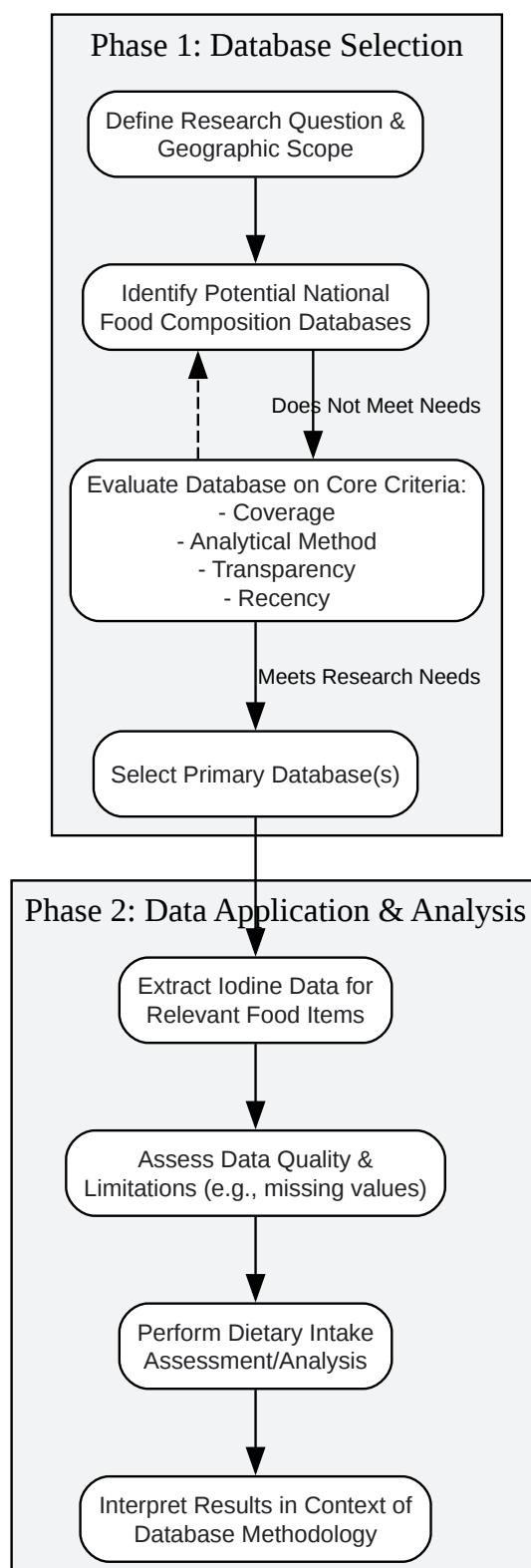
Introduction

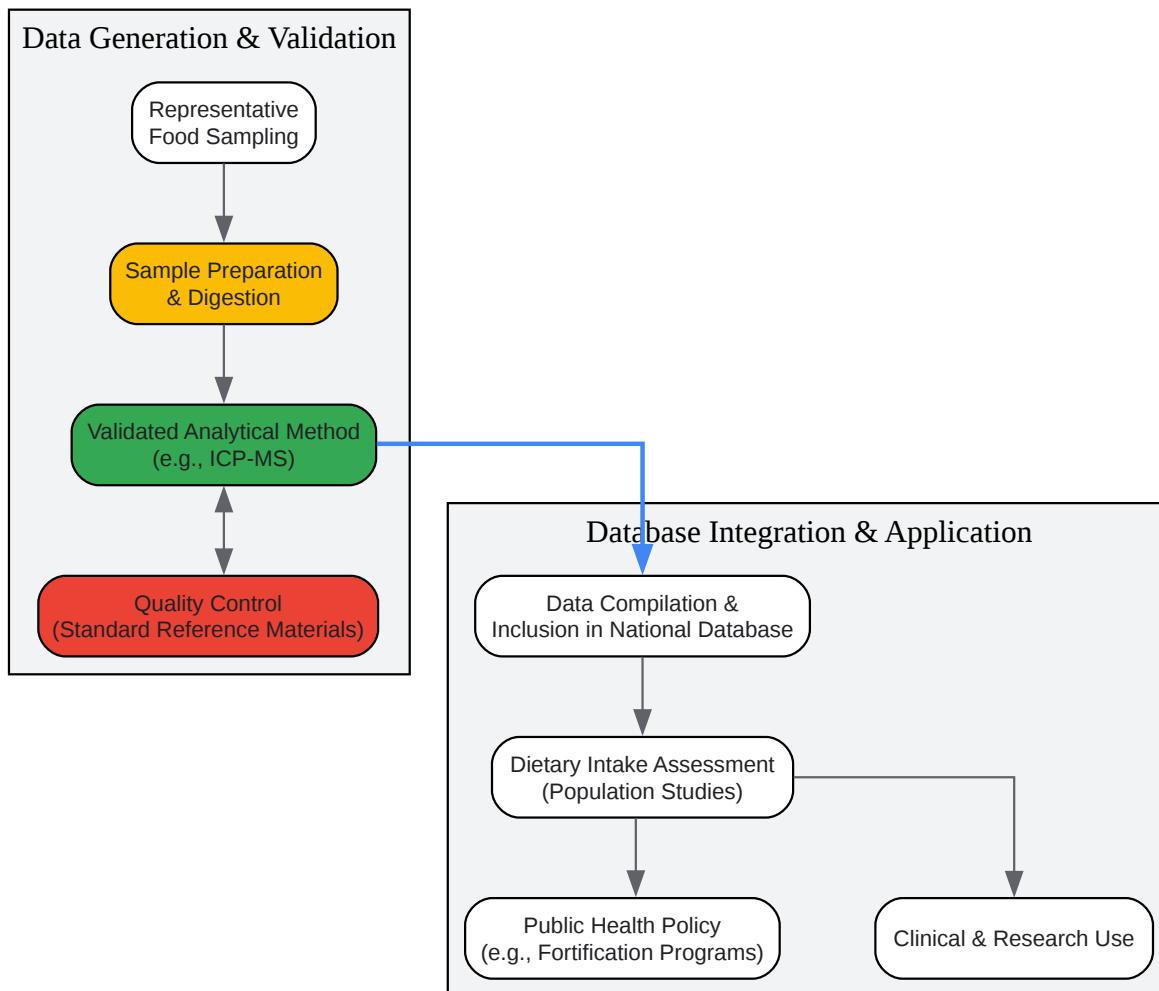
Iodine is an essential micronutrient critical for the synthesis of thyroid hormones, which regulate metabolism and are indispensable for normal growth and neurodevelopment, particularly during pregnancy and early childhood.[1][2][3] Inadequate **iodine** intake can lead to a spectrum of disorders, from goiter to severe and irreversible intellectual deficits.[4][5] Conversely, excessive intake may also cause thyroid dysfunction.[5][6] Accurate assessment of dietary **iodine** intake is therefore a cornerstone of public health monitoring and research. This relies heavily on robust, comprehensive national food composition databases that provide reliable data on the **iodine** content of foods.

However, the availability and quality of **iodine** data in these databases vary significantly across nations.[4][7] This variability stems from differences in analytical methodologies, the number and types of foods analyzed, and the frequency of data updates. For researchers, scientists, and professionals in drug development—where nutrient-drug interactions and baseline nutritional status are critical—understanding the nuances of these databases is paramount for accurate dietary assessment and the formulation of effective public health strategies.[8]

This guide provides a comparative review of several key national databases on **iodine** in foods. It is designed to offer editorial freedom in its structure, presenting an in-depth technical analysis rather than adhering to a rigid template. The objective is to equip the reader with the

expertise to critically evaluate and select the most appropriate database for their research needs, grounded in principles of scientific integrity and supported by authoritative references.


Methodology for Database Comparison


The selection and comparison of the databases discussed in this review are based on a set of critical parameters that determine their utility and reliability for scientific research. This systematic approach ensures a trustworthy and objective evaluation.

Core Evaluation Criteria:

- Coverage & Comprehensiveness: The extent to which the database covers the national food supply, including staple foods, processed products, and key dietary sources of **iodine**.
- Analytical Methodology: The primary methods used for **iodine** determination and the quality control measures employed.
- Data Transparency & Accessibility: The availability of metadata, including sampling methods, analytical variability (e.g., standard deviations, value ranges), and ease of access to the raw data.^[6]
- Recency of Data: The frequency of updates and the year of the latest analytical data, which is crucial given changes in food production and fortification practices.

The following diagram illustrates the workflow for selecting and utilizing a national **iodine** database for research purposes, emphasizing the decision points a researcher must consider.

[Click to download full resolution via product page](#)

Caption: From food sample to public health policy.

Protocol Spotlight: A Self-Validating System for Iodine Determination

To ensure trustworthiness, every protocol must be a self-validating system. Below is a generalized, step-by-step methodology for the determination of total **iodine** in food, based on principles outlined by organizations like AOAC International. [9][10]

Generalized Protocol: Total Iodine in Foods via ICP-MS

- Sample Homogenization:
 - Ensure the food sample is homogenous to guarantee the analyzed portion is representative. This may involve blending, grinding, or freeze-drying.
 - Causality: Inhomogeneity is a primary source of sampling error. A non-representative subsample will yield an inaccurate result regardless of analytical precision.
- Sample Digestion (Alkaline Extraction):
 - Accurately weigh a subsample of the homogenized food into a digestion vessel.
 - Add an alkaline solution, such as potassium hydroxide (KOH), to the sample. [\[11\]](#) Tetramethylammonium hydroxide (TMAH) is also commonly used.
 - Digest the sample using a controlled heating method, such as an oven or an open-vessel microwave system, until the organic matrix is broken down. [\[9\]](#)[\[11\]](#) * Causality: Alkaline digestion is preferred over strong acid digestion for **iodine** as it helps to stabilize **iodine** and prevent its loss through volatilization, a significant risk with this element.
- Stabilization and Dilution:
 - After cooling, add a stabilizing agent to the digestate.
 - Dilute the sample to a precise final volume with high-purity deionized water. This solution is now ready for analysis.
 - Causality: The stabilizer prevents **iodine** from precipitating or adsorbing to container walls, ensuring it remains in solution for accurate measurement.
- ICP-MS Analysis:
 - Prepare a series of calibration standards of known **iodine** concentration. These standards should be matrix-matched to the samples as closely as possible to account for non-spectral interferences.

- Include an internal standard (e.g., praseodymium, tellurium) in all blanks, standards, and samples to correct for instrument drift and matrix suppression/enhancement effects. [11] * Analyze the samples using an ICP-MS instrument, monitoring for the **iodine** isotope ¹²⁷I.
- Quality Control & Validation (The Self-Validating Component):
 - Method Blank: Analyze a reagent blank with every batch to check for contamination.
 - Certified Reference Material (CRM): Analyze a CRM with a certified **iodine** value (e.g., NIST SRM 1849a Infant Formula) with each batch. [10] The result must fall within the certified range. This validates the accuracy of the entire process.
 - Spiked Sample: Analyze a sample spiked with a known amount of **iodine** to assess recovery in that specific food matrix. This checks for matrix-specific interferences.
 - Duplicate Sample: Analyze a duplicate sample to assess the precision of the method.

Conclusion and Recommendations for Researchers

The accurate estimation of **iodine** intake is fundamental to both public health surveillance and specialized research. While an increasing number of countries provide **iodine** data in their food composition tables, researchers must exercise critical judgment when using them.

Key Recommendations:

- Prioritize Databases with Transparent Methodology: Favor databases like the USDA/FDA/NIH **Iodine** Database that clearly document their analytical methods, quality control procedures, and provide measures of data variability. [6]* Verify Analytical Methods: When comparing data across countries or over time, be aware of the analytical methods used. Data generated by modern ICP-MS is generally more reliable and sensitive than data from older colorimetric methods. * Acknowledge Data Gaps: Recognize that no database is perfectly comprehensive. Many databases, like the initial Japanese tables, have significant missing data. [12] Be cautious when imputing values and clearly state the assumptions made.
- Consider Food Group Variability: **Iodine** content can vary widely even within the same food group due to factors like soil content, farming practices, and use of iodophors in the dairy

industry. [6][13]Databases that provide value ranges are particularly useful for sensitivity analyses.

Ultimately, the selection of a national **iodine** database requires a thorough evaluation of its fitness for the intended purpose. By understanding the causality behind the data—from sample collection to analytical method—researchers can better interpret their findings and contribute to the robust science of nutrition and public health.

References

- Estimation of habitual **iodine** intake in Japanese adults using 16 d diet records over four seasons with a newly developed food composition database for **iodine**. *British Journal of Nutrition*. [Link]
- USDA, FDA, and ODS-NIH Database for the **Iodine** Content of Common Foods. USDA Agricultural Research Service. [Link]
- Resources | USDA FoodData Central.
- Food **Iodine** Content Table compiled from international d
- USDA, FDA and ODS-NIH Database for the **Iodine** Content of Common Foods. USDA Agricultural Research Service. [Link]
- National food composition tables with **iodine**-concentration data and an English translation used in this analysis.
- Estimation of habitual **iodine** intake in Japanese adults using 16 d diet records over four seasons with a newly developed food composition d
- Composition of foods integrated d
- Development of Databases on **Iodine** in Foods and Dietary Supplements. Semantic Scholar. [Link]
- Database of the **Iodine** Content of Food and Diets Populated with Data From Published Literature. NERC Open Research Archive. [Link]
- National food composition databases that include **iodine**.
- (PDF) Food **Iodine** Content Table compiled from international databases.
- Development of Databases on **Iodine** in Foods and Dietary Supplements.
- Development of Databases on **Iodine** in Foods and Dietary Supplements.
- **Iodine** in food- and dietary supplement—composition databases. *The American Journal of Clinical Nutrition*. [Link]
- Nutrients | Food & Nutrition: National Bioscience Research Infrastructure. Quadram Institute. [Link]
- Determination of Total **Iodine** in Foods and Dietary Supplements Using Inductively Coupled Plasma–Mass Spectrometry.

- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- McCance and Widdowson's The Composition of Foods Integrated D
- Estimation of habitual **iodine** intake in Japanese adults using 16 d diet records over four seasons with a newly developed food composition database for **iodine**.
- Estimation of habitual **iodine** intake in Japanese adults using 16d diet records over four seasons with a newly. Cambridge University Press & Assessment. [Link]
- **Iodine**.
- The Danish Food Composition Database Version 5.1 - November 2023.
- New **Iodine** Food Composition Database and Updated Calculations of **Iodine** Intake among Norwegians.
- AOAC SMPR 2012.008 Standard Method Performance Requirements for **Iodine** in Infant Formula and Adult/Pediatric Nutritional Formula.
- Improvement in the Reliability of AOAC Official Method 2012.15 for **Iodine**.
- Database of food nutrient contents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Development of Databases on Iodine in Foods and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Databases on Iodine in Foods and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ars.usda.gov [ars.usda.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development of Databases on Iodine in Foods and Dietary Supplements | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]

- 10. aoac.org [aoac.org]
- 11. academic.oup.com [academic.oup.com]
- 12. cambridge.org [cambridge.org]
- 13. New Iodine Food Composition Database and Updated Calculations of Iodine Intake among Norwegians - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative review of national databases on iodine in foods.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079347#a-comparative-review-of-national-databases-on-iodine-in-foods\]](https://www.benchchem.com/product/b079347#a-comparative-review-of-national-databases-on-iodine-in-foods)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com